2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride” is a complex organic compound . It is a derivative of the 2-azaspiro[3.3]heptane family .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptanes has been achieved via photochemical [2 + 2] cycloaddition . The process involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It belongs to the spiro[3.3]heptane family, which represents a unique class of spirocyclic compounds with two cyclobutane rings that project functional groups into non-coplanar space .Chemical Reactions Analysis
The compound can conduct smooth, stable, and controllable decomposition reactions . It can initiate polymerization efficiently at low temperature and concentration .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves the reaction of 2,6-diaminopyridine with isobutyraldehyde followed by reduction and cyclization to form the desired compound.", "Starting Materials": [ "2,6-diaminopyridine", "isobutyraldehyde", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Mix 2,6-diaminopyridine and isobutyraldehyde in a solvent such as ethanol or methanol.", "Step 2: Add sodium borohydride to the mixture to reduce the aldehyde to the corresponding alcohol.", "Step 3: Acidify the reaction mixture with hydrochloric acid to protonate the amine groups.", "Step 4: Heat the mixture to promote cyclization and form the spiro compound.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 6: Convert the free base to the dihydrochloride salt by treatment with hydrochloric acid in water." ] } | |
CAS RN |
2639452-87-0 |
Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.